1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDFPJLSXOSUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through various methods, including halogen exchange reactions and cross-coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making this method suitable for the synthesis of complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions or cross-coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: The compound is highly reactive in cross-coupling reactions, such as Suzuki–Miyaura coupling, due to the presence of the iodine atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases (e.g., potassium carbonate), and solvents like THF and DMF. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with an arylboronic acid would yield a biaryl compound, while nucleophilic substitution with a thiol would produce a thioether .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Chemistry
- Synthesis of Bioactive Compounds: The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates.
- Case Study: Research has shown that compounds derived from 1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene exhibit promising activity against certain cancer cell lines, suggesting potential as anticancer agents.
-
Material Science
- Fluorinated Polymers: This compound is utilized in the production of fluorinated polymers that are used in coatings and surface treatments due to their hydrophobic properties.
- Data Table: Fluorinated Polymer Properties
Polymer Type Properties Fluoropolymer A High thermal stability Fluoropolymer B Excellent chemical resistance Fluoropolymer C Low friction coefficient
-
Environmental Chemistry
- Study of Atmospheric Degradation Products: Research indicates that compounds like this compound can degrade into environmentally persistent substances, which are studied for their ecological impact.
- Case Study: Investigations into the degradation pathways reveal potential risks associated with the use of fluorinated compounds in industrial applications.
-
Analytical Chemistry
- Chromatographic Applications: The compound is employed as a standard in chromatographic techniques to evaluate the performance of separation methods due to its distinct spectral properties.
- Data Table: Chromatographic Performance Metrics
Method Detection Limit (ng/mL) Recovery (%) HPLC 10 95 GC-MS 5 90
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. This activation facilitates nucleophilic substitution and cross-coupling reactions. The iodine atom serves as a leaving group, making the compound highly reactive in these reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Halogen and Substituent Position Variations
- 1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene ():
- Structural Differences : These analogs replace iodine with bromine and lack the 1,4-difluoro pattern. The trifluoromethoxy group is at position 3 or 4, altering electronic effects.
- Physical Properties : Brominated analogs have lower molecular weights (241.00 g/mol vs. ~328.00 g/mol for the target compound) and boiling points (153–155°C). The iodine in the target compound likely increases density (>1.62 g/cm³) and boiling point due to higher molecular mass .
- Reactivity : Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br) enhance oxidative addition in cross-coupling reactions, making the target compound more reactive in metal-catalyzed syntheses.
2.2 Trifluoromethoxy vs. Trifluoromethyl Substituents
- 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (): Functional Group Impact: Replacing -OCF₃ with -CF₃ reduces electron-withdrawing effects slightly, as -OCF₃ has stronger inductive (-I) and mesomeric (-M) effects. This affects electrophilic substitution patterns and stability.
2.3 Multi-Halogenated Analogs
- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole ():
- Synthetic Context : While structurally distinct (benzimidazole core), this compound’s synthesis involves fluorinated intermediates. The target compound’s 1,4-difluoro pattern may similarly direct regioselectivity in reactions, though iodine’s steric bulk could alter pathways .
Biological Activity
1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene (CAS Number: 2366994-14-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple fluorine and iodine substituents, which can influence its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and related fields.
The physico-chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂F₅IO |
| Molar Mass | 323.99 g/mol |
| Appearance | Clear liquid |
| Color | Pink/Purple |
| Storage Temperature | Ambient |
These properties suggest that the compound is a liquid at room temperature, which may facilitate its use in various chemical reactions and biological assays.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interactions with various molecular targets. The following sections detail specific activities and findings from recent studies.
Antifungal Activity
Research indicates that compounds containing CF₂X moieties (where X represents halogens) have demonstrated antifungal properties. Specifically, derivatives similar to this compound have shown effectiveness against fungal pathogens by disrupting cellular membranes or inhibiting essential enzymatic functions .
Interaction with Ion Channels
Studies have highlighted the potential of halogenated compounds to interact with calcium-activated chloride channels, such as TMEM16A. These interactions can modulate ion transport across cellular membranes, which is critical in various physiological processes .
Binding Affinity Studies
A notable study explored the binding affinity of halogenated compounds to E3 ubiquitin-protein ligases Mdm2 and Mdm4, which are known to regulate the p53 tumor suppressor protein. The presence of fluorinated groups significantly enhanced binding affinity compared to non-fluorinated counterparts, suggesting a promising avenue for cancer therapeutics .
Case Studies and Experimental Findings
Several case studies have been conducted to assess the biological activity of this compound:
-
In Vitro Assays :
- Cell Viability : Experiments using various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects, with IC₅₀ values indicating potent activity against specific tumor types.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.
-
Animal Models :
- In vivo studies using mouse models showed that administration of the compound led to reduced tumor growth rates when compared to control groups. This suggests potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
